
2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one is a heterocyclic compound that contains both pyrimidine and pyrimidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with urea or thiourea under acidic or basic conditions.
Introduction of the mercapto group: This step might involve the substitution of a halogenated precursor with a thiol reagent under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrimidinone moiety can undergo reduction to form dihydropyrimidines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Disulfides, sulfonic acids.
Reduction products: Dihydropyrimidines.
Substitution products: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Compounds with pyrimidine rings are often used as ligands in coordination chemistry.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes like dihydrofolate reductase.
Antimicrobial Activity: Possible use as antimicrobial agents due to the presence of the mercapto group.
Medicine
Drug Development: Potential lead compounds for the development of new pharmaceuticals targeting various diseases.
Industry
Agriculture: Possible use as fungicides or herbicides.
Dyes and Pigments: Use in the synthesis of dyes and pigments due to the chromophoric nature of the pyrimidine ring.
Mechanism of Action
The mechanism of action of 2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one would depend on its specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Activity: The compound could disrupt microbial cell walls or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-4(3H)-pyrimidinone: Lacks the methyl and pyrimidin-4-YL groups.
3-Methyl-4(3H)-pyrimidinone: Lacks the mercapto and pyrimidin-4-YL groups.
6-(Pyrimidin-4-YL)-4(3H)-pyrimidinone: Lacks the mercapto and methyl groups.
Uniqueness
2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one is unique due to the combination of the mercapto, methyl, and pyrimidin-4-YL groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-methyl-6-pyrimidin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-13-8(14)4-7(12-9(13)15)6-2-3-10-5-11-6/h2-5H,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGGZXMEXUBSGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=S)C2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591722 |
Source


|
| Record name | 1-Methyl-2-sulfanylidene-2,3-dihydro[4,4'-bipyrimidin]-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503860-53-5 |
Source


|
| Record name | 1-Methyl-2-sulfanylidene-2,3-dihydro[4,4'-bipyrimidin]-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

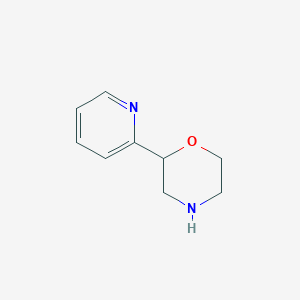
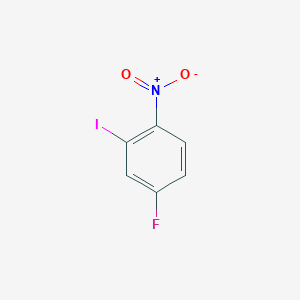
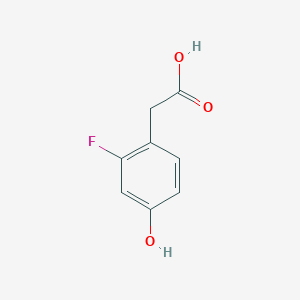
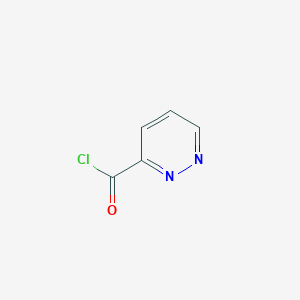
![2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1319209.png)
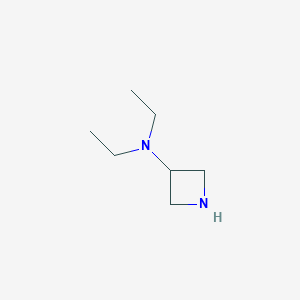
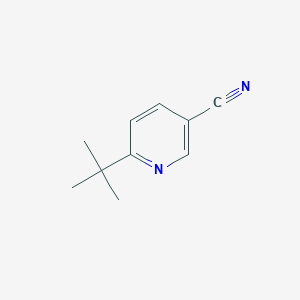

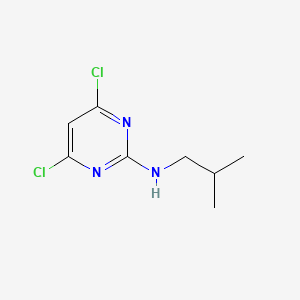
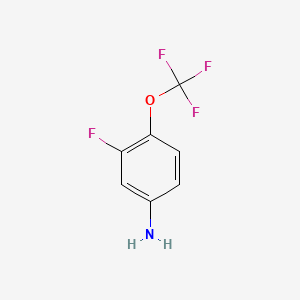
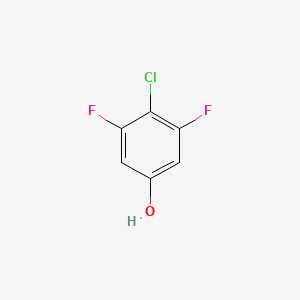
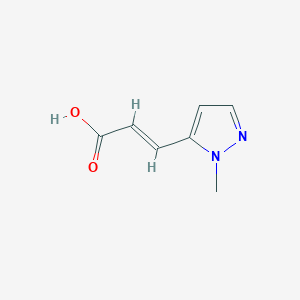
![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)
